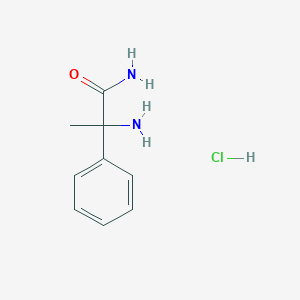

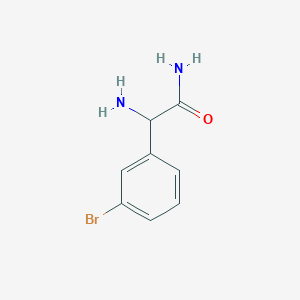

2-Amino-2-phenylpropanamide hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides

- Scientific Field : Chemistry and Biology .

- Application Summary : This research focuses on the synthesis and biological evaluation of picolylamide-based diselenides .

- Methods of Application : The synthesis of diselenides was performed by a simple and efficient synthetic route. The structures of the products were determined by 1H-NMR, 13C-NMR, and HRMS .

- Results : All the new compounds showed promising activities when tested in different antioxidant assays .

-

One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

- Scientific Field : Chemistry .

- Application Summary : This research presents a one-pot synthesis of 2-amino-4H-chromene derivatives using MNPs@Cu as an effective and reusable magnetic nanocatalyst .

- Methods of Application : The synthesis was performed under solvent-free conditions at 90°C .

- Results : The procedure gave the desired products in high-to-excellent yields in short reaction times .

-

Use in Pharmaceutical Industry

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : Compounds similar to “2-Amino-2-phenylpropanamide hydrochloride”, such as Phenylpropanolamine, have been used in the pharmaceutical industry as a decongestant and appetite suppressant .

- Methods of Application : These compounds are typically administered orally in the form of tablets or capsules .

- Results : While effective, Phenylpropanolamine has been withdrawn from the market in some countries due to the risk for hemorrhagic strokes .

-

Synthesis of Free (N–H) α-Ketoamides

- Scientific Field : Organic Chemistry .

- Application Summary : Formamidine hydrochloride, a compound with a similar structure to “2-Amino-2-phenylpropanamide hydrochloride”, has been used in the synthesis of free (N–H) α-ketoamides .

- Methods of Application : This involves a molecular iodine catalyzed oxidative amidation of aryl methyl ketones with formamidine hydrochloride .

- Results : This reaction represents a novel strategy for the synthesis of free (N–H) α-ketoamides .

-

Measurement and Modelling Solubility of Amino Acids and Peptides in Aqueous 2-Propanol Solutions

- Scientific Field : Physical Chemistry .

- Application Summary : This research focuses on the solubility of amino acids and peptides in aqueous 2-propanol solutions .

- Methods of Application : The solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined .

- Results : The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .

-

Reactions of Amines

- Scientific Field : Organic Chemistry .

- Application Summary : Amines, including compounds similar to “2-Amino-2-phenylpropanamide hydrochloride”, can undergo a variety of reactions, including alkylation and acylation .

- Methods of Application : These reactions typically take place rapidly at room temperature and provide high reaction yields .

- Results : The products of these reactions have a wide range of applications, including the production of pharmaceuticals, nutritional supplements, cosmetics, and animal nutrition .

Propriétés

IUPAC Name |

2-amino-2-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-9(11,8(10)12)7-5-3-2-4-6-7;/h2-6H,11H2,1H3,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYSPAYWHZOAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-phenylpropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

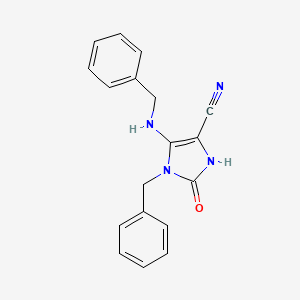

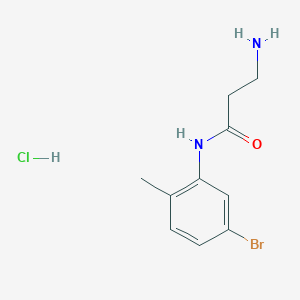

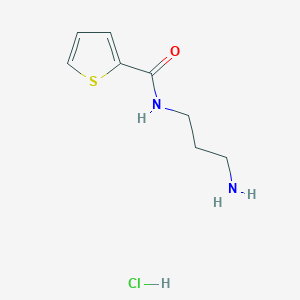

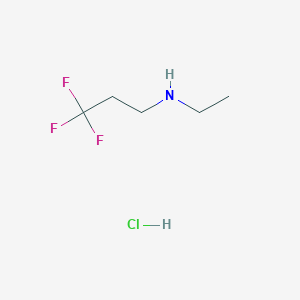

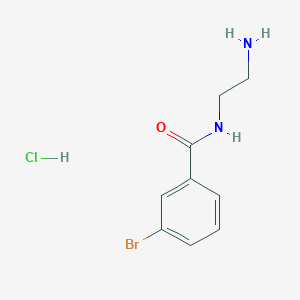

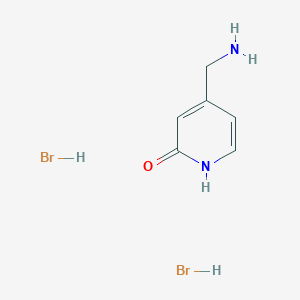

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)